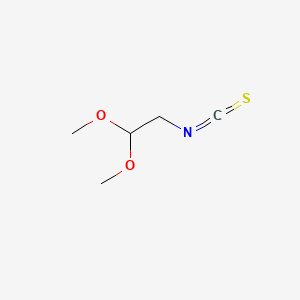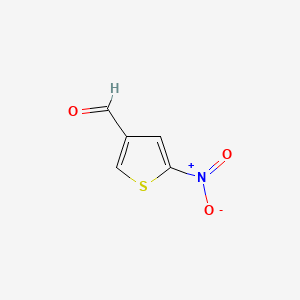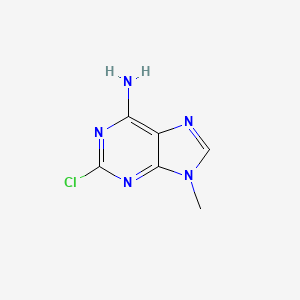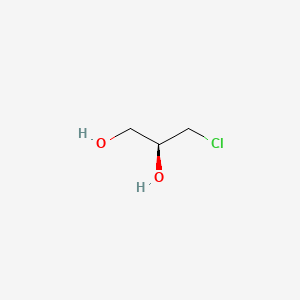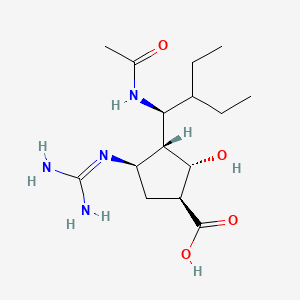
(Diethoxymethyl)diphenylphosphine oxide
Übersicht
Beschreibung
(Diethoxymethyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C17H21O3P . It appears as a white to off-white crystalline powder .
Synthesis Analysis
The synthesis of (Diethoxymethyl)diphenylphosphine oxide involves the alkylation reaction of diethoxymethyl phenylphosphine oxide with n-propyl bromide through acid deprotection, which gives the secondary phosphine oxide .Molecular Structure Analysis
The molecular structure of (Diethoxymethyl)diphenylphosphine oxide is represented by the formula C17H21O3P . The molecular weight of the compound is 304.32 .Physical And Chemical Properties Analysis
(Diethoxymethyl)diphenylphosphine oxide is a white to off-white crystalline powder . It has a molecular weight of 304.32 . The compound has a melting point of 73-75 °C and a predicted boiling point of 381.2±32.0 °C . The predicted density of the compound is 1.12±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Hydrophosphonylation Applications
- Regio- and Chemoselective Hydrophosphonylation : (Diethoxymethyl)diphenylphosphine oxide is used in the hydrophosphonylation of unsaturated systems. Using calcium oxide as a basic promoter under solventless conditions, it adds to unsaturated derivatives, including α,β-unsaturated esters and sulfone, in a regioselective fashion (Martínez-Castro et al., 2010).
Reactions with Azodicarboxylates
- Formation of Diphenyl-phosphinoylhydrazine Adducts : When reacted with azodicarboxylates, diphenylphosphine oxide forms 1:1 diphenyl-phosphinoylhydrazine-1,2-dicarboxylate adducts. This reaction is notable for its distinct solid state conformations and high degree of hindered rotation, shedding light on the versatile reaction capabilities of diphenylphosphine oxide (Camp et al., 1991).
Nucleophilic Substitution Studies
- Stereochemistry in Substitution Reactions : The anion of diphenylphosphine oxide is used to study the stereochemistry of nucleophilic substitution in menthyl derivatives. This research offers insights into the stereochemical outcomes of these reactions, demonstrating the utility of diphenylphosphine oxide in stereochemical analysis (Yamashita et al., 1983).
Phosphoranylation and Cyclodehydration
- Selective Phosphoranylation in Triols : Diethoxytriphenylphosphorane, related to diphenylphosphine oxide, is used for selective diphosphoranylation in triols. It forms stable 2,2,2-triphenyl-1,3,2-dioxaphospholanes, which are important in the study of phosphoranylation reactions and cyclodehydration processes (Kelly & Evans, 1986).
Reaction with Singlet Oxygen
- Intra- vs Intermolecular Oxidation : Diphenylphosphine oxide's interaction with singlet oxygen has been studied for understanding intramolecular rearrangement and phosphine oxide formation. This research is crucial in exploring the oxidative behavior of phosphine compounds (Gao et al., 2001).
Aromatic Carbonyl Compounds Reactivity
- Reactivity with Aromatic Carbonyl Compounds : Diphenylphosphine oxide reacts with aromatic carbonyl compounds to form α-hydroxyphosphine oxides. The reaction rates vary with different substituents, offering valuable insights into the reactivity of carbonyls with phosphine oxides (Zheng et al., 2013).
Catalytic Asymmetric Additions
- Additions to Cyclic Imines : The asymmetric addition of diphenylphosphine oxide to cyclic imines, catalyzed by a lanthanoid complex, is a significant application. This process yields amino phosphine oxide products with high yields and enantioselectivity, demonstrating the compound's potential in asymmetric synthesis (Yamakoshi et al., 1999).
Green Chemistry Applications
- P–C Coupling in Green Chemistry : In the context of green chemistry, diphenylphosphine oxide is used in the P–C coupling of diethyl phosphite and alkyl phenyl-H-phosphinates with bromoarenes. This represents a "green" variation of the Hirao reaction, emphasizing the role of diphenylphosphine oxide in environmentally friendly chemical processes (Keglevich et al., 2014).
Synthesis and Structural Analysis
- Synthesis of Oxazoles : The compound is used in synthesizing 2-(phosphorylmethylene)oxazoles, showing its utility in the formation of complex organic structures and contributing to the field of synthetic organic chemistry (Viktorov et al., 2021).
Safety And Hazards
(Diethoxymethyl)diphenylphosphine oxide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[diethoxymethyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21O3P/c1-3-19-17(20-4-2)21(18,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSRYMVZGUQOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174577 | |
| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diethoxymethyl)diphenylphosphine oxide | |
CAS RN |
20570-20-1 | |
| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020570201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine oxide, (diethoxymethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




